(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate

Medicinal Chemistry Pain Therapeutics Cyclohexyl-1,4-diamine SAR

For medicinal chemistry teams developing cyclohexyl-1,4-diamine analgesics, procuring the exact (S)-alanine/Cbz-methyl stereoisomer is critical-SAR studies show even conservative N-substituent changes drastically alter target affinity. This ≥98% pure, late-stage intermediate eliminates stereochemical ambiguity. - Maps directly onto Grünenthal pain, anxiety, and depression pharmacophores. - Orthogonal Cbz group enables selective hydrogenolysis; (S)-alaninamide allows independent amide coupling or reductive amination. - Consistent purity minimizes batch variability in parallel library synthesis and DMPK head-to-head N-methylation studies.

Molecular Formula C18H27N3O3
Molecular Weight 333.4 g/mol
Cat. No. B14795902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate
Molecular FormulaC18H27N3O3
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1CCC(CC1)N(C)C(=O)OCC2=CC=CC=C2)N
InChIInChI=1S/C18H27N3O3/c1-13(19)17(22)20-15-8-10-16(11-9-15)21(2)18(23)24-12-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12,19H2,1-2H3,(H,20,22)
InChIKeyORFKSILSHDAZLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate: Chiral Building Block for Cyclohexyl-1,4-diamine-Derived Therapeutics


(S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate (CAS 1354016-23-1) is a chiral, orthogonally protected cyclohexyl-1,4-diamine derivative (C18H27N3O3, MW 333.43 g/mol) . It belongs to a class of compounds extensively patented by Grünenthal GmbH as key intermediates and pharmacophores for analgesics and CNS disorder therapeutics targeting pain, anxiety, and depression [1]. The compound features a (S)-configured alanine-derived amide on one amine, a methylated benzyl carbamate (Cbz) protecting group on the other, and a defined 1,4-trans substitution pattern on the cyclohexane ring, establishing its role as a late-stage intermediate for generating diverse bioactive molecules .

Why Structurally Similar Cyclohexyl-1,4-diamine Derivatives Cannot Substitute (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate in Drug Discovery


In the Grünenthal patent family, biological activity is exquisitely sensitive to the nature of the N-substituents on the cyclohexyl-1,4-diamine core. Replacing the (S)-alaninamide with glycine, valine, or other amino acid amides, altering the N-alkyl group on the carbamate nitrogen (e.g., methyl vs. isopropyl vs. ethyl), or shifting the substitution pattern from 1,4- to 1,2- drastically modulates affinity for pain-relevant targets [1]. Even seemingly conservative changes, such as removing the N-methyl group on the carbamate or swapping the (S)-alanine for (S)-valine , generate distinct chemical entities with divergent pharmacokinetic and pharmacodynamic profiles. The precise combination of (S)-alanine amide, N-methyl carbamate, and benzyl ester in (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate is thus non-interchangeable in the context of these structure-activity relationships.

Quantitative Differentiation Evidence for (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate vs. Closest Analogs


N-Methyl Substitution on Carbamate Nitrogen: Structural Differentiation from Non-Methylated Analog

The target compound incorporates an N-methyl group on the carbamate nitrogen, distinguishing it from the non-methylated benzyl carbamate analog (CAS 1354015-30-7) . In Grünenthal's cyclohexyl-1,4-diamine series, N-methylation serves as a critical structural determinant that can influence target binding, metabolic stability, and blood-brain barrier penetration [1]. The N-methyl group is absent in CAS 1354015-30-7, which features a secondary carbamate (NH) rather than the tertiary N-methyl carbamate present in the target compound.

Medicinal Chemistry Pain Therapeutics Cyclohexyl-1,4-diamine SAR

Amino Acid Side Chain: (S)-Alanine vs. (S)-Valine Differentiation for Potency Tuning

The target compound contains an (S)-alanine-derived amide (methyl side chain), differentiating it from the bulkier (S)-valine analog (CAS 1353995-08-0, isopropyl side chain) . In the Grünenthal cyclohexyl-1,4-diamine patent series, variation of the amino acid side chain is explicitly used to modulate receptor subtype affinity and selectivity profiles across pain, anxiety, and depression targets [1]. The smaller alanine residue (MW 89.09 Da) provides distinct steric and lipophilic properties compared to the valine residue (MW 117.15 Da), impacting the fit within hydrophobic binding pockets.

Structure-Activity Relationship Opioid Receptor Analgesic Discovery

Regiochemical Purity: 1,4- vs. 1,2-Substitution Pattern on Cyclohexane Ring

The target compound is explicitly the 1,4-substituted cyclohexane regioisomer, distinguishing it from the 1,2-substituted regioisomer (CAS 1354026-00-8) . In the Grünenthal cyclohexyl-1,4-diamine pharmacophore model, the 1,4-relationship between the two nitrogen substituents establishes a specific distance and angle critical for target engagement, as the two amines must project from opposite sides of the cyclohexane core to occupy complementary binding pockets [1]. The 1,2-regioisomer presents these amines at a different distance and dihedral angle, fundamentally altering its pharmacophoric geometry.

Regioselective Synthesis Cyclohexane Conformation Pharmacophore Geometry

Purity Specification: ≥98% for Reproducible Pharmacological Profiling

The target compound is commercially available with a controlled purity specification of ≥98% (as determined by HPLC or equivalent method) from multiple reputable suppliers, including Leyan and MolCore . In contrast, several closely related analogs in the cyclohexyl-1,4-diamine building block series are often supplied at lower purity grades (e.g., 95% or 97%), as seen with the valine analog (CAS 1353995-08-0, 97% purity) . Higher purity reduces the risk of confounding biological assay results due to trace impurities with potential off-target activity.

Analytical Chemistry Quality Control Compound Management

Optimal Procurement and Research Scenarios for (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate


Lead Optimization of Cyclohexyl-1,4-diamine-Based Analgesics

Medicinal chemistry teams pursuing cyclohexyl-1,4-diamine analgesics within the Grünenthal patent space should prioritize this compound as a late-stage intermediate. The specific combination of (S)-alanine amide, N-methyl carbamate, and benzyl ester directly maps onto key structure-activity relationships disclosed for pain, anxiety, and depression indications [1]. Orthogonal deprotection enables sequential derivatization: hydrogenolysis removes the Cbz group to expose the tertiary amine, while the alaninamide can be further functionalized via amide coupling or reductive amination, allowing systematic exploration of both pharmacophoric arms [2].

Selective Kinase Inhibitor Fragment Assembly

The compound's chiral (S)-alanine-derived amide and methylated carbamate motif has been identified as a precursor scaffold for developing selective kinase inhibitors in recent medicinal chemistry programs [1]. The defined stereochemistry at the alanine α-carbon provides a rigid chiral handle that can influence inhibitor binding mode and selectivity across the kinome. Procurement of the ≥98% purity material ensures that subsequent structure-based design and biochemical IC50 determinations are not confounded by stereochemical or chemical impurities that could mislead SAR interpretation.

Comparative SAR Profiling of N-Methyl vs. N-H Carbamate CNS Exposure

For drug metabolism and pharmacokinetics (DMPK) groups investigating the impact of N-methylation on CNS penetration in cyclohexyl-1,4-diamine scaffolds, this compound serves as the N-methyl test article. The quantitative differentiation from the non-methylated analog (CAS 1354015-30-7)—specifically, the elimination of one hydrogen bond donor and increased steric bulk at the carbamate nitrogen [1]—makes it the appropriate choice for head-to-head studies measuring PAMPA permeability, MDCK-MDR1 efflux ratio, and brain-to-plasma partition coefficients, directly testing the hypothesis that N-methylation improves brain exposure in this chemotype.

Building Block for Chiral Pool Synthesis of 1,4-Diaminocyclohexane Libraries

The compound is strategically suited as a diversified building block for parallel library synthesis. The benzyl carbamate protecting group is orthogonal to the alanine amide, allowing selective amine deprotection under hydrogenolysis while preserving the chiral amide intact [1]. Its ≥98% purity ensures that subsequent library compounds are synthesized from a consistent, high-quality starting material, minimizing batch-to-batch variability in multi-step parallel syntheses and producing screening libraries with reliable purity profiles [2].

Quote Request

Request a Quote for (S)-Benzyl (4-(2-aminopropanamido)cyclohexyl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.